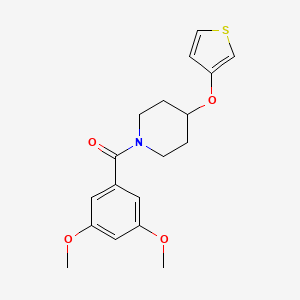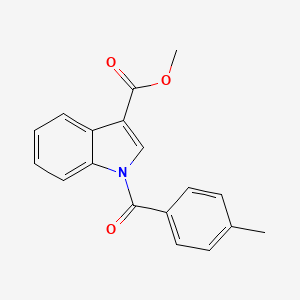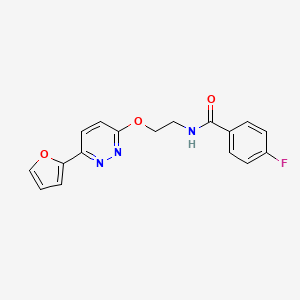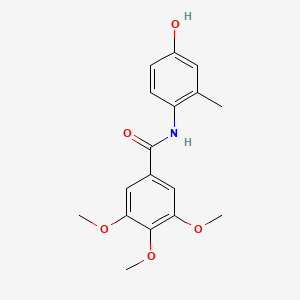
(3,5-Dimethoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-Dimethoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric effects. However, TFMPP has also been used in scientific research due to its unique chemical properties.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthetic Routes and Molecular Structures : Research on similar compounds emphasizes the importance of synthetic methodologies for creating functional chemical entities with potential therapeutic applications. For example, the synthesis of novel thiazolyl and thiophene-based compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes, leading to compounds with defined structural characteristics and potential biological activities (Zheng Rui, 2010; M. Shahana & A. Yardily, 2020) (Zheng Rui, 2010) (M. Shahana & A. Yardily, 2020).
Crystallography and Molecular Interactions : The crystal structure analysis of related compounds provides insights into their molecular conformations and interactions. For instance, studies on crystal structures reveal the orientation of molecular components and their interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's behavior in biological systems (B. Revathi et al., 2015) (B. Revathi et al., 2015).
Potential Biological Activities
Enzyme Inhibitory Activities : Research on structurally related compounds has identified potential enzyme inhibitory activities, which could be indicative of therapeutic applications. For example, certain derivatives have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), showing significant inhibition and suggesting potential for the treatment of related disorders (A. Cetin et al., 2021) (A. Cetin et al., 2021).
Antimicrobial and Antioxidant Properties : Some derivatives exhibit promising antimicrobial and antioxidant properties, as demonstrated by various in vitro assays. These activities suggest the potential use of similar compounds in developing new antimicrobial agents or antioxidants (L. Mallesha & K. Mohana, 2014; H. T. Balaydın et al., 2010) (L. Mallesha & K. Mohana, 2014) (H. T. Balaydın et al., 2010).
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-9-13(10-17(11-16)22-2)18(20)19-6-3-14(4-7-19)23-15-5-8-24-12-15/h5,8-12,14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWJKNKDOLJKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)
![2-(4-Methoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2877524.png)
![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)


![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)


